molecular formula C14H21NO B13590167 1-(1-Benzylpyrrolidin-2-yl)propan-2-ol

1-(1-Benzylpyrrolidin-2-yl)propan-2-ol

Cat. No.: B13590167
M. Wt: 219.32 g/mol
InChI Key: HOCXUNGJVSILTC-UHFFFAOYSA-N
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Description

1-(1-Benzylpyrrolidin-2-yl)propan-2-ol is a chemical compound with the molecular formula C14H21NO It is characterized by a pyrrolidine ring substituted with a benzyl group and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzylpyrrolidin-2-yl)propan-2-ol typically involves the reaction of benzylamine with 2-bromopropanol in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF) for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzylpyrrolidin-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed:

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of the corresponding alkane

    Substitution: Formation of nitrated or halogenated derivatives

Scientific Research Applications

1-(1-Benzylpyrrolidin-2-yl)propan-2-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpyrrolidin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(1-Phenylpyrrolidin-2-yl)propan-2-ol: Similar structure but with a phenyl group instead of a benzyl group.

    1-(1-Benzylpyrrolidin-2-yl)ethanol: Similar structure but with an ethanol moiety instead of propanol.

Uniqueness: 1-(1-Benzylpyrrolidin-2-yl)propan-2-ol is unique due to its specific combination of a benzyl group and a propanol moiety attached to the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-(1-benzylpyrrolidin-2-yl)propan-2-ol

InChI

InChI=1S/C14H21NO/c1-12(16)10-14-8-5-9-15(14)11-13-6-3-2-4-7-13/h2-4,6-7,12,14,16H,5,8-11H2,1H3

InChI Key

HOCXUNGJVSILTC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCN1CC2=CC=CC=C2)O

Origin of Product

United States

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